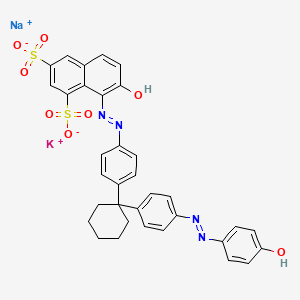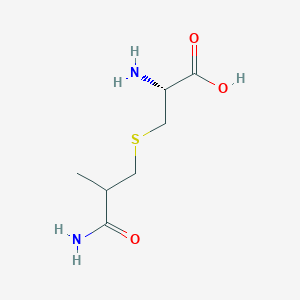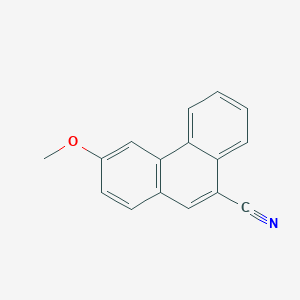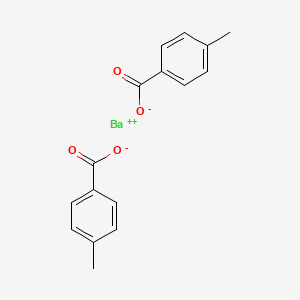
Barium p-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium p-methylbenzoate is an organic compound that belongs to the class of barium salts of aromatic carboxylic acids It is derived from p-methylbenzoic acid, where the carboxylate group is bonded to a barium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium p-methylbenzoate can be synthesized through a reaction between p-methylbenzoic acid and barium hydroxide. The reaction typically involves dissolving p-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of barium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Barium p-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group in the p-methylbenzoate moiety can be oxidized to form a carboxyl group, resulting in the formation of barium terephthalate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation can be used.
Major Products Formed:
Oxidation: Barium terephthalate.
Substitution: Barium derivatives of nitrated or halogenated p-methylbenzoate.
Wissenschaftliche Forschungsanwendungen
Barium p-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various organic reactions.
Biology: Its potential biological activities are being explored, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism by which barium p-methylbenzoate exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it can act as a ligand, forming complexes with metal ions. The barium ion can also interact with biological molecules, potentially affecting cellular processes. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Barium benzoate: Similar structure but without the methyl group.
Barium terephthalate: Formed by the oxidation of barium p-methylbenzoate.
Barium salicylate: Contains a hydroxyl group on the aromatic ring.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to other barium benzoates
Eigenschaften
CAS-Nummer |
93904-98-4 |
|---|---|
Molekularformel |
C16H14BaO4 |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
barium(2+);4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
HVHWAUVVZBOIDD-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Verwandte CAS-Nummern |
99-94-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
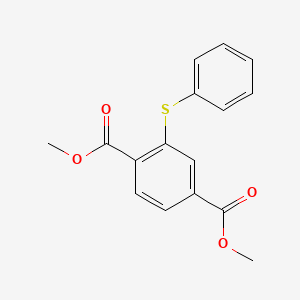

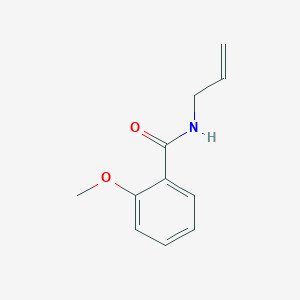

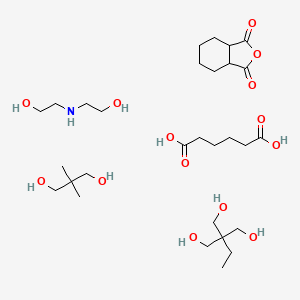
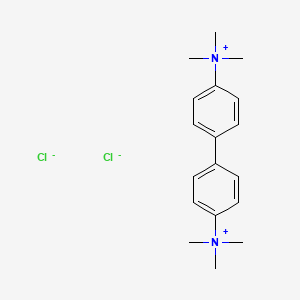
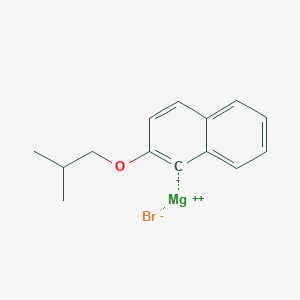
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
